molecular formula C8H4Br4ClN3 B14398271 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine CAS No. 89946-55-4

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B14398271
CAS-Nummer: 89946-55-4
Molekulargewicht: 497.20 g/mol
InChI-Schlüssel: YCEQKJIRKQXJSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazolo[1,5-a]pyrimidines, including this compound, typically employs scalable synthetic routes that ensure high yields and purity. These methods often involve continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reaction conditions typically involve controlled temperatures, suitable solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine and dibromomethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

89946-55-4

Molekularformel

C8H4Br4ClN3

Molekulargewicht

497.20 g/mol

IUPAC-Name

3-chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H4Br4ClN3/c9-6(10)4-1-5(7(11)12)16-8(15-4)3(13)2-14-16/h1-2,6-7H

InChI-Schlüssel

YCEQKJIRKQXJSY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=C(C=N2)Cl)N=C1C(Br)Br)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.